molecular formula C9H9NO2 B1240071 N-(4-hydroxystyryl)formamide

N-(4-hydroxystyryl)formamide

Cat. No.: B1240071
M. Wt: 163.17 g/mol
InChI Key: SOUPPVGWCZENNQ-AATRIKPKSA-N
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Description

N-(4-hydroxystyryl)formamide (also referred to as (Z)-N-(4-hydroxystyryl)formamide in some studies) is a secondary metabolite predominantly isolated from fungal sources, including Aspergillus fumigatus SG-17 , Penicillium species from deep-sea sediments , and salt-tolerant Penicillium chrysogenum HK14-01 . Structurally, it features a formamide group attached to a 4-hydroxystyryl moiety, with a characteristic Z-configuration at the double bond (Fig. 1).

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-[(E)-2-(4-hydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-7,12H,(H,10,11)/b6-5+

InChI Key

SOUPPVGWCZENNQ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/NC=O)O

Canonical SMILES

C1=CC(=CC=C1C=CNC=O)O

Synonyms

N-(2-cis(4-hydroxyphenyl)ethenyl)formamide
WF 5239
WF-5239

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of formamide derivatives is highly influenced by substituents on the aromatic ring and the configuration of the styryl group. Below is a comparative analysis (Table 1):

Table 1: Comparison of N-(4-hydroxystyryl)formamide with Analogues

Compound Name Substituents Key Biological Activities Source/Study Reference
This compound 4-hydroxystyryl (Z-configuration) Antioxidant, antimicrobial Aspergillus fumigatus SG-17
N-(4-chlorophenyl)formamide 4-chlorophenyl Antioxidant (DPPH assay) Synthetic
N-(4-methoxyphenyl)formamide 4-methoxyphenyl Structural analog; glycosylated Basidiomycetes co-culture
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide trans-4-hydroxyphenylethenyl Antimicrobial (Gram-negative pathogens) Penicillium chrysogenum
N-(4-Methylphenyl)formamide 4-methylphenyl Phase transition studies Synthetic
N-(4-nitrophenethyl)formamide 4-nitrophenethyl Synthetic intermediate Catalyst-free synthesis

Key Research Findings

Antioxidant Activity
  • This compound outperforms chlorophenyl derivatives (e.g., compound 6–10 in ) in radical scavenging assays, likely due to the electron-donating hydroxyl group enhancing resonance stabilization of radicals .
Antimicrobial Activity
  • The Z-configuration of this compound is critical for its antimicrobial effects. Cis/trans isomers (e.g., compounds 3 and 4 in ) show divergent activities: the Z-form inhibits E. coli, while the E-form is less potent .
  • Chlorophenyl derivatives (e.g., N-(4-chlorophenyl)formamide ) lack significant antimicrobial activity, highlighting the importance of the styryl moiety for target binding.

Structural-Activity Relationships (SAR)

  • Hydroxyl Group : Essential for antioxidant and antimicrobial activities; substitution with chlorine or methoxy reduces potency.
  • Styryl Configuration : Z-configuration enhances membrane permeability and target binding .
  • Aromatic Substituents: Electron-donating groups (e.g., -OH) improve bioactivity, while electron-withdrawing groups (e.g., -NO₂) favor synthetic applications.

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